molecular formula C12H10F2O2 B11883521 1-(Difluoromethoxy)naphthalene-5-methanol

1-(Difluoromethoxy)naphthalene-5-methanol

Cat. No.: B11883521
M. Wt: 224.20 g/mol
InChI Key: SGCIRBJYPMKICF-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-5-methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethoxy group and a methanol group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)naphthalene-5-methanol typically involves the introduction of the difluoromethoxy group and the methanol group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a catalyst to form 1-(Difluoromethoxy)naphthalene. This intermediate is then subjected to further reactions to introduce the methanol group at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)naphthalene-5-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of substituted naphthalenes

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-5-methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methanol group can also play a role in the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethoxy)naphthalene
  • 1-(Difluoromethoxy)-5-methoxynaphthalene
  • 1-(Difluoromethoxy)-5-methylnaphthalene

Uniqueness

1-(Difluoromethoxy)naphthalene-5-methanol is unique due to the presence of both the difluoromethoxy and methanol groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[5-(difluoromethoxy)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12,15H,7H2

InChI Key

SGCIRBJYPMKICF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)OC(F)F)CO

Origin of Product

United States

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